![molecular formula C18H23NO2S B232038 N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to work by increasing the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects:
N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to increase the release of cortisol, a hormone that is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine is its potent psychedelic effects, which make it a useful tool for studying the effects of psychedelic drugs on the brain. However, its potent effects also make it difficult to study in animal models, as the doses required to produce effects are often toxic.
Zukünftige Richtungen
There are several areas of future research for N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on the brain. Finally, more research is needed to determine the safety and efficacy of N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine for use in humans.
Synthesemethoden
N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzyl chloride with thiophenol to form 3,4-dimethoxythiophenylbenzyl chloride. This intermediate is then reacted with 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one to form N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine has been shown to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of depression and anxiety disorders.
Eigenschaften
Molekularformel |
C18H23NO2S |
---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C18H23NO2S/c1-13(19-2)11-14-7-5-6-8-18(14)22-15-9-10-16(20-3)17(12-15)21-4/h5-10,12-13,19H,11H2,1-4H3 |
InChI-Schlüssel |
LPUQKAJQMWABRE-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)NC |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.